N,N-Diethylprop-1-en-1-amine
Description
N,N-Diethylprop-1-en-1-amine (C₇H₁₅N, molecular weight: 113.204) is an unsaturated tertiary amine characterized by a propene backbone with a terminal double bond (prop-1-en-1-yl group) and two ethyl substituents on the nitrogen atom. This compound is also known as N,N-diethylallylamine (IUPAC name: N,N-diethylprop-2-en-1-amine), though the positional isomerism of the double bond (prop-1-en vs. prop-2-en) distinguishes it from other allylamine derivatives . The compound’s reactivity is influenced by the electron-rich nitrogen center and the conjugated π-system of the double bond, making it valuable in organic synthesis, particularly in catalytic reactions and polymer chemistry .
Properties
CAS No. |
13044-39-8 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N,N-diethylprop-1-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4,7H,5-6H2,1-3H3 |
InChI Key |
JVDZAWWUMLHNGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethylprop-1-yn-1-amine
- Molecular Formula : C₅H₉N
- Molecular Weight : 83.134
- Key Features: Contains a terminal alkyne (prop-1-yn-1-yl group) and two methyl groups on the nitrogen. The sp-hybridized carbon in the alkyne group imparts distinct reactivity, such as participation in click chemistry or Sonogashira coupling, compared to the double bond in N,N-diethylprop-1-en-1-amine .
- Applications : Used in synthesizing heterocycles and as a ligand in transition-metal catalysis .
N,N-Diethyl-3,3-diphenylpropan-1-amine
- Molecular Formula : C₁₉H₂₅N
- Molecular Weight : 267.414
- Key Features : A saturated tertiary amine with bulky diphenyl groups at the 3-position. The absence of unsaturation reduces reactivity toward electrophiles but enhances steric hindrance, affecting catalytic selectivity .
- Applications : Intermediate in pharmaceuticals and agrochemicals due to its stability and steric profile .
N,N-Dimethylpropan-1-amine
- Molecular Formula : C₅H₁₃N
- Molecular Weight : 87.163
- The lack of conjugation results in lower polarity and higher basicity (pKa ~10.6) compared to unsaturated analogs .
- Applications : Solvent in organic reactions and precursor for quaternary ammonium salts .
N,N-Diethyl-1,3-propanediamine
- Molecular Formula : C₇H₁₈N₂
- Molecular Weight : 130.24
- Key Features: Contains two amine groups (primary and tertiary). The bifunctional nature allows for chelation with metal ions, distinguishing it from monoamine derivatives like this compound .
- Applications : Ligand in coordination chemistry and crosslinking agent in polymer synthesis .
Structural and Reactivity Comparison Table
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